5-Methylbenzene-1,3-dicarbonyl dichloride

Vue d'ensemble

Description

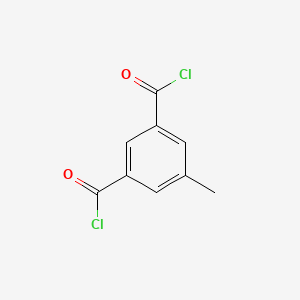

5-Methylbenzene-1,3-dicarbonyl dichloride: is an organic compound with the chemical formula C9H6Cl2O2. It is also known as 5-Methylisophthaloyl dichloride. This compound is a derivative of benzene, where two carbonyl chloride groups are attached to the benzene ring at the 1 and 3 positions, with a methyl group at the 5 position. It is commonly used in organic synthesis and industrial applications due to its reactive carbonyl chloride groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylbenzene-1,3-dicarbonyl dichloride can be synthesized through the chlorination of 5-methylisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the 5-methylisophthalic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to handle the chlorination reaction and purification steps. The use of automated systems ensures precise control of reaction conditions and efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methylbenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-methylisophthalic acid and hydrochloric acid.

Reduction: The carbonyl chloride groups can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under ambient conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution reactions.

5-Methylisophthalic acid: from hydrolysis.

Alcohols: from reduction reactions.

Applications De Recherche Scientifique

Chemistry: 5-Methylbenzene-1,3-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers

Biology and Medicine: In medicinal chemistry, the compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is used in the production of high-performance polymers and resins. It is also employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Methylbenzene-1,3-dicarbonyl dichloride primarily involves its reactive carbonyl chloride groups. These groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in electrophilic aromatic substitution reactions, where the electron-withdrawing carbonyl chloride groups activate the benzene ring towards electrophilic attack.

Molecular Targets and Pathways: The molecular targets of this compound and its derivatives depend on the specific application. In medicinal chemistry, the compound’s derivatives may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Terephthaloyl chloride: Similar structure but without the methyl group at the 5 position.

Isophthaloyl chloride: Similar structure but without the methyl group at the 5 position.

Phthaloyl chloride: Similar structure but with carbonyl chloride groups at the 1 and 2 positions.

Uniqueness: 5-Methylbenzene-1,3-dicarbonyl dichloride is unique due to the presence of the methyl group at the 5 position, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in the compound’s chemical behavior and its applications compared to other similar compounds.

Activité Biologique

5-Methylbenzene-1,3-dicarbonyl dichloride, also known as 5-methylisophthaloyl dichloride, is an aromatic compound characterized by its two carbonyl functionalities and dichloride substituents. This compound has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities and applications in drug synthesis.

- Molecular Formula : C9H6Cl2O2

- CAS Number : 13438-29-4

- Molecular Weight : 219.05 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the presence of carbonyl groups. These groups can participate in nucleophilic attacks, leading to the formation of various derivatives that may exhibit enhanced biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties. For instance, modifications of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in human cancer cells by activating caspase pathways. For example, a derivative synthesized from this compound was found to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing cell cycle arrest at the G2/M phase.

Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results indicated that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to their parent compound.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Parent Compound | Moderate (MIC = 32 µg/mL) | Weak (MIC = 128 µg/mL) |

| Derivative A | Strong (MIC = 8 µg/mL) | Moderate (MIC = 32 µg/mL) |

| Derivative B | Weak (MIC = 64 µg/mL) | Strong (MIC = 16 µg/mL) |

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer potential of a specific derivative of this compound. The study utilized MTT assays to assess cell viability in various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

| HeLa | 20 |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Preliminary toxicity studies suggest that high concentrations may lead to cytotoxic effects on normal cells. Therefore, further investigations are warranted to evaluate the safety profile of these compounds in vivo.

Propriétés

IUPAC Name |

5-methylbenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXOYXCYBUMJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578048 | |

| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-29-4 | |

| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.